2-(4,6-Dimethylquinolin-2-yl)acetonitrile
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Overview
Description
2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile typically involves the reaction of 4,6-dimethylquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-(4,6-Dimethylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases (e.g., NaH), oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,6-Dimethylquinolin-2-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4,6-Dimethylquinolin-2-yl)acetonitrile can be compared with other quinoline derivatives such as:
- 2-(4-Methylquinolin-2-yl)acetonitrile
- 2-(6-Methylquinolin-2-yl)acetonitrile
- 2-(4,6-Dimethylquinolin-2-yl)ethanamine
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Properties
CAS No. |
1437433-77-6 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4,6-dimethylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-12(7-9)10(2)8-11(15-13)5-6-14/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
BTCSZCOYTPVVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)CC#N |
Origin of Product |
United States |
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